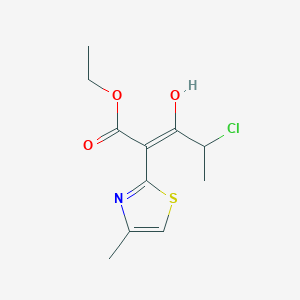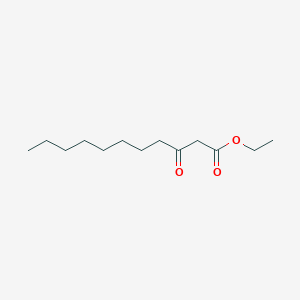
(R)-1-(5-Fluoro-2-iodophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Fluoro-2-iodophenyl)ethanol is a chiral organic compound characterized by the presence of a fluorine atom at the 5-position and an iodine atom at the 2-position of the phenyl ring, along with a hydroxyl group attached to the ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-iodophenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-iodobenzene.
Grignard Reaction: The 5-fluoro-2-iodobenzene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide intermediate.
Addition Reaction: The intermediate is then reacted with an aldehyde, such as acetaldehyde, to form the desired ®-1-(5-Fluoro-2-iodophenyl)ethanol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of ®-1-(5-Fluoro-2-iodophenyl)ethanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5-Fluoro-2-iodophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-fluoro-2-iodobenzaldehyde or 5-fluoro-2-iodoacetophenone.
Reduction: Formation of 5-fluoro-2-iodoethane.
Substitution: Formation of 5-fluoro-2-azidophenyl ethanol, 5-fluoro-2-cyanophenyl ethanol, or 5-fluoro-2-thiophenyl ethanol.
Applications De Recherche Scientifique
®-1-(5-Fluoro-2-iodophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(5-Fluoro-2-iodophenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(5-Fluoro-2-chlorophenyl)ethanol
- ®-1-(5-Fluoro-2-bromophenyl)ethanol
- ®-1-(5-Fluoro-2-methylphenyl)ethanol
Uniqueness
®-1-(5-Fluoro-2-iodophenyl)ethanol is unique due to the presence of the iodine atom, which can enhance its reactivity and potential for further functionalization. The combination of fluorine and iodine atoms also imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(1R)-1-(5-fluoro-2-iodophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGBQRLYBYFVAW-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B8222383.png)
![N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide](/img/structure/B8222389.png)

![2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B8222399.png)





![2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222463.png)
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8222466.png)
![2-[2-(2,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222470.png)
![3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8222477.png)
